3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride chemical properties
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride chemical properties
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride .
CAS: 1159825-78-1 | Formula: C₇H₁₅NO·HCl | MW: 165.66 g/mol
Executive Summary
3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride is a specialized heterocyclic building block used in high-value drug discovery programs. Unlike its unsubstituted parent (tetrahydro-2H-pyran-4-amine), this analog features a gem-dimethyl group at the C3 position. This structural modification introduces significant steric bulk adjacent to the amine, leveraging the Thorpe-Ingold effect (gem-dimethyl effect) to restrict conformational flexibility. This "conformational lock" is a critical strategy in Hit-to-Lead optimization to improve potency, selectivity, and metabolic stability by reducing the entropic penalty of ligand binding.
Part 1: Chemical Identity & Structural Analysis
Structural Distinction
The placement of the methyl groups is chemically significant. The 3,3-dimethyl substitution creates a crowded environment around the C4-amine.
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Unsubstituted Analog: High conformational freedom; amine rotates freely.
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3,3-Dimethyl Analog (Target): The methyl groups at C3 clash with the amine at C4, forcing the amine into a preferred equatorial or axial orientation depending on the specific transition state, often locking the pyran ring into a rigid chair conformation.
Physicochemical Profile
Note: Values marked with (†) are predicted based on structure-activity relationship (SAR) data for homologous series.
| Property | Value / Description | Context |
| Appearance | White to off-white crystalline solid | Typical of amine HCl salts. |
| Molecular Weight | 165.66 g/mol | Salt form (Free base ~129.20). |
| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexanes | Hydrophilic salt character. |
| pKa (Conjugate Acid) | 9.8 ± 0.5 (†) | Slightly lower than typical primary amines due to inductive effect of oxygen. |
| LogP (Free Base) | 0.68 (†) | More lipophilic than unsubstituted pyran amine (LogP ~ -0.3). |
| Hygroscopicity | Moderate to High | Requires storage under inert atmosphere. |
| Chirality | Achiral | The molecule possesses a plane of symmetry unless isotopically labeled. |
Part 2: Synthetic Routes & Manufacturing[1]
The synthesis of this steric-heavy amine typically proceeds via the corresponding ketone precursor: 3,3-dimethyltetrahydro-4H-pyran-4-one .
Core Synthesis Workflow (Reductive Amination)
The most robust protocol for converting the ketone to the amine involves reductive amination. Due to the steric hindrance at C3, standard conditions may yield poor conversion; the use of a stronger reducing agent or elevated temperature is often required.
Protocol: Reductive Amination of 3,3-Dimethyltetrahydro-4H-pyran-4-one
Reagents:
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Precursor: 3,3-Dimethyltetrahydro-4H-pyran-4-one (1.0 eq)
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Amine Source: Ammonium Acetate (NH₄OAc) (10.0 eq)
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Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
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Solvent: Methanol (anhydrous)
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Workup: HCl in Dioxane/Ether
Step-by-Step Methodology:
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Imine Formation: In a dry round-bottom flask under N₂, dissolve the ketone (10 mmol) in anhydrous Methanol (50 mL). Add Ammonium Acetate (100 mmol) in one portion.
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Equilibration: Stir the mixture at 40°C for 2 hours . Note: The elevated temperature helps overcome the steric barrier of the gem-dimethyl group to form the iminium intermediate.
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Reduction: Cool to 0°C. Carefully add NaBH₃CN (15 mmol) portion-wise.
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Reaction: Allow to warm to room temperature and stir for 16–24 hours. Monitor by LC-MS (Target [M+H]+ = 130.1).
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Quench & Extraction: Quench with 1N NaOH (pH > 12). Extract with DCM (3x). The free base is lipophilic enough to extract into DCM.
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Salt Formation: Dry organics over Na₂SO₄, filter, and concentrate.[1] Redissolve the residue in minimal Et₂O. Add 4M HCl in Dioxane dropwise at 0°C.
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Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.
Synthetic Pathway Visualization
The following diagram illustrates the transformation logic.
Part 3: Reactivity & Medicinal Chemistry Utility
The Gem-Dimethyl Effect (Thorpe-Ingold)
The core value of this building block lies in the 3,3-dimethyl substitution. In a standard pyran ring, the C4-amine has significant rotational freedom. By introducing methyl groups at C3:
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Angle Compression: The internal C2-C3-C4 bond angle is compressed, favoring ring closure if the ring were open, but in the closed ring, it rigidifies the chair conformation.
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Rotational Barrier: The methyl groups create a steric wall. Any substituent attached to the amine (e.g., an amide bond in a drug molecule) is forced into a specific vector, reducing the entropy loss upon binding to a protein target.
Decision Logic for Scaffold Selection
When should a medicinal chemist switch from the standard pyran-4-amine to the 3,3-dimethyl analog?
Common Reactions[3]
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Amide Coupling: Reacts with carboxylic acids using HATU/DIPEA. Note: Reaction rates will be slower than unsubstituted amines due to steric hindrance.
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SNAr: Can displace halides on heteroaromatic rings (e.g., chloropyrimidines) to form kinase inhibitors.
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Reductive Amination (Reverse): Can act as the amine component to react with aldehydes.
Part 4: Handling, Safety & Analytics
Analytical Verification (NMR)
To verify the identity of the 3,3-dimethyl analog versus the 2,2-dimethyl or unsubstituted forms, look for these 1H NMR signals (DMSO-d6):
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Gem-Dimethyl: Two distinct singlets (if axial/equatorial environments differ) or one strong singlet around δ 0.9–1.1 ppm (6H).
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C4-H: A multiplet shifted upfield compared to the unsubstituted analog due to shielding.
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Amine Protons: Broad singlet at δ 8.0–8.5 ppm (for NH3+).
Safety & Storage
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: Hygroscopic. Store at 2–8°C under Argon or Nitrogen. Desiccate before weighing for precise stoichiometry.
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Stability: Stable in solid form for >2 years if kept dry. Aqueous solutions should be used immediately to prevent hydrolysis or bacterial growth.
References
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Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Link
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Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106.[2] (Foundational text on Thorpe-Ingold Effect). Link
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ChemicalBook. (2025). 4-Aminotetrahydropyran hydrochloride Product Data (General Pyran Reference). Link
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1159825-78-1 (3,3-Dimethyltetrahydro-2H-pyran-4-amine). Link
